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molecular formula C30H50O6 B8773068 Protoaescigenin CAS No. 13844-22-9

Protoaescigenin

Cat. No. B8773068
M. Wt: 506.7 g/mol
InChI Key: VKJLHZZPVLQJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073813B2

Procedure details

In Justus Liebigs Annalen der Chemie 1963, 669, 183-188 Kuhn R. and Loew I. described the hydrolysis of escin in the solution of 4 N hydrochloric acid in ethanol, the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol. The hydrolysis products were separated by chromatography on silica gel, yielding protoescigenin and escigenin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C/C=C(/C([O:7][C@@H:8]1[C:69]([CH3:71])([CH3:70])[CH2:68][CH:67]2[C@@:10]([CH2:74][OH:75])([C@H:11]([OH:73])[CH2:12][C@@:13]3([CH3:72])[C@:18]4([CH3:66])[CH2:19][CH2:20][CH:21]5[C@:26]([CH2:28][OH:29])([CH3:27])[CH:25]([O:30][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:24][CH2:23][C@:22]5([CH3:65])[CH:17]4[CH2:16][CH:15]=[C:14]32)[C@H:9]1[O:76]C(C)=O)=O)\C.C/C=C(\C(O[C@@H:87]1[C:148](C)([CH3:149])[CH2:147][CH:146]2[C@@:89](CO)([C@H:90]([OH:152])[CH2:91][C@@:92]3([CH3:151])[C@:97]4([CH3:145])[CH2:98][CH2:99][CH:100]5[C@:105]([CH2:107][OH:108])([CH3:106])[CH:104]([O:109][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:103][CH2:102][C@:101]5([CH3:144])[CH:96]4[CH2:95][CH:94]=[C:93]32)[C@H:88]1[O:155]C(C)=O)=O)/C.Cl.[CH2:160]([OH:162])[CH3:161]>>[CH3:70][C:69]1([CH3:71])[CH:8]([OH:7])[CH:9]([OH:76])[C:10]2([CH2:74][OH:75])[CH:67]([C:14]3[C:13]([CH3:72])([CH2:12][CH:11]2[OH:73])[C:18]2([CH3:66])[CH:17]([C:22]4([CH3:65])[CH:21]([CH2:20][CH2:19]2)[C:26]([CH2:28][OH:29])([CH3:27])[CH:25]([OH:30])[CH2:24][CH2:23]4)[CH2:16][CH:15]=3)[CH2:68]1.[CH3:144][C@@:101]12[C@H:96]3[CH2:95][CH:94]=[C:93]4[C@@H:146]5[CH2:147][C:148]([CH3:149])([CH3:87])[C@@H:161]6[O:152][C@@H:90]([C@@:89]5([CH2:88][OH:155])[C@H:160]6[OH:162])[CH2:91][C@@:92]4([CH3:151])[C@:97]3([CH3:145])[CH2:98][CH2:99][C@H:100]1[C@:105]([CH2:107][OH:108])([CH3:106])[C@@H:104]([OH:109])[CH2:103][CH2:102]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C.C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol
CUSTOM
Type
CUSTOM
Details
The hydrolysis products were separated by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
Name
Type
product
Smiles
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073813B2

Procedure details

In Justus Liebigs Annalen der Chemie 1963, 669, 183-188 Kuhn R. and Loew I. described the hydrolysis of escin in the solution of 4 N hydrochloric acid in ethanol, the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol. The hydrolysis products were separated by chromatography on silica gel, yielding protoescigenin and escigenin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C/C=C(/C([O:7][C@@H:8]1[C:69]([CH3:71])([CH3:70])[CH2:68][CH:67]2[C@@:10]([CH2:74][OH:75])([C@H:11]([OH:73])[CH2:12][C@@:13]3([CH3:72])[C@:18]4([CH3:66])[CH2:19][CH2:20][CH:21]5[C@:26]([CH2:28][OH:29])([CH3:27])[CH:25]([O:30][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:24][CH2:23][C@:22]5([CH3:65])[CH:17]4[CH2:16][CH:15]=[C:14]32)[C@H:9]1[O:76]C(C)=O)=O)\C.C/C=C(\C(O[C@@H:87]1[C:148](C)([CH3:149])[CH2:147][CH:146]2[C@@:89](CO)([C@H:90]([OH:152])[CH2:91][C@@:92]3([CH3:151])[C@:97]4([CH3:145])[CH2:98][CH2:99][CH:100]5[C@:105]([CH2:107][OH:108])([CH3:106])[CH:104]([O:109][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:103][CH2:102][C@:101]5([CH3:144])[CH:96]4[CH2:95][CH:94]=[C:93]32)[C@H:88]1[O:155]C(C)=O)=O)/C.Cl.[CH2:160]([OH:162])[CH3:161]>>[CH3:70][C:69]1([CH3:71])[CH:8]([OH:7])[CH:9]([OH:76])[C:10]2([CH2:74][OH:75])[CH:67]([C:14]3[C:13]([CH3:72])([CH2:12][CH:11]2[OH:73])[C:18]2([CH3:66])[CH:17]([C:22]4([CH3:65])[CH:21]([CH2:20][CH2:19]2)[C:26]([CH2:28][OH:29])([CH3:27])[CH:25]([OH:30])[CH2:24][CH2:23]4)[CH2:16][CH:15]=3)[CH2:68]1.[CH3:144][C@@:101]12[C@H:96]3[CH2:95][CH:94]=[C:93]4[C@@H:146]5[CH2:147][C:148]([CH3:149])([CH3:87])[C@@H:161]6[O:152][C@@H:90]([C@@:89]5([CH2:88][OH:155])[C@H:160]6[OH:162])[CH2:91][C@@:92]4([CH3:151])[C@:97]3([CH3:145])[CH2:98][CH2:99][C@H:100]1[C@:105]([CH2:107][OH:108])([CH3:106])[C@@H:104]([OH:109])[CH2:103][CH2:102]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C.C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol
CUSTOM
Type
CUSTOM
Details
The hydrolysis products were separated by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
Name
Type
product
Smiles
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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